Methyl (3-phenyloxetan-3-YL)acetate chemical and physical properties
Methyl (3-phenyloxetan-3-YL)acetate chemical and physical properties
Methyl (3-phenyloxetan-3-YL)acetate: A Technical Guide to Chemical Properties and Bioisosteric Applications
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds frequently encounters bottlenecks related to poor aqueous solubility, high lipophilicity (LogP), and rapid metabolic clearance. As application scientists and drug developers, we increasingly rely on the oxetane ring as a highly effective bioisostere for gem-dimethyl and carbonyl groups[1]. Methyl (3-phenyloxetan-3-yl)acetate (CAS: 1393576-01-6) serves as a critical, highly functionalized building block in this paradigm[2]. This whitepaper provides an in-depth analysis of its chemical properties, structural dynamics, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Analysis
Methyl (3-phenyloxetan-3-yl)acetate is a 3,3-disubstituted oxetane. The core is a highly strained, four-membered oxygen-containing heterocycle. The C3 position acts as a spiro-like junction, bearing both a lipophilic phenyl ring and a versatile methyl acetate appendage.
The strategic value of this molecule lies in the inherent properties of the oxetane ring. The oxygen atom acts as a strong hydrogen-bond acceptor, which significantly lowers the overall lipophilicity of the molecule compared to a cycloalkane analog, while the inherent ring strain reduces the basicity of adjacent amines if coupled downstream[1]. The methyl ester provides a chemically orthogonal handle that can be selectively saponified or reduced without disturbing the acid-sensitive oxetane core.
Quantitative Chemical and Physical Properties
Note: Due to the specialized nature of this intermediate, physicochemical parameters are derived from standard cheminformatics profiling critical for ADME prediction.
| Property | Value / Specification |
| IUPAC Name | Methyl 2-(3-phenyloxetan-3-yl)acetate |
| CAS Registry Number | 1393576-01-6[2] |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Exact Mass | 206.0943 Da |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Oxetane O, Ester C=O, Ester -O-) |
| Rotatable Bonds | 4 |
| LogP (Computed) | ~1.8 - 2.1 (Demonstrating high hydrophilicity for a phenyl derivative) |
Mechanistic Value in Drug Discovery (The "Why")
Why choose Methyl (3-phenyloxetan-3-yl)acetate over a standard phenylacetic acid derivative? The causality behind this structural choice is rooted in ADME optimization .
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Metabolic Stability: Traditional gem-dimethyl groups are highly susceptible to cytochrome P450 (CYP) mediated aliphatic oxidation. The incorporation of the electronegative oxetane oxygen alters the electron density and steric bulk, effectively shielding the C3 position and adjacent carbons from enzymatic degradation.
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Aqueous Solubility: The lone pairs on the oxetane oxygen project outward, participating in hydrogen bonding with aqueous solvents. This drastically improves the thermodynamic solubility of the resulting API, a critical factor for oral bioavailability.
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Target Binding: Oxetanes have been successfully utilized in the design of inhibitors targeting complex disease pathways, including kinase networks and YAP/TAZ-TEAD interactions in oncology[1][3]. The rigid spatial arrangement of the phenyl and acetate groups at the 3-position allows for precise vector projection into enzymatic binding pockets.
Workflow illustrating the bioisosteric integration of Methyl (3-phenyloxetan-3-yl)acetate in drug design.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an analytical checkpoint to prevent downstream failures.
Protocol 1: Synthesis of the 3,3-Disubstituted Oxetane Scaffold
The most robust method for accessing complex oxetane-containing structures is via the intramolecular etherification of 1,3-diols[4].
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Step 1: Diol Formation. Begin with dimethyl 2-phenylmalonate. Alkylate with methyl bromoacetate using NaH in DMF. Reduce the malonate esters chemoselectively to the corresponding 1,3-diol using LiAlH₄ in THF at 0°C.
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Causality: The ester of the acetate appendage must be protected or re-esterified post-reduction, as LiAlH₄ will reduce all esters. Alternatively, build the diol first, then attach the acetate chain via Wittig chemistry on an oxetan-3-one precursor[4].
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Step 2: Chemoselective Monotosylation. Treat the 1,3-diol with 1.0 equivalent of p-Toluenesulfonyl chloride (TsCl) and triethylamine in CH₂Cl₂ at 0°C.
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Validation: TLC (Hexanes/EtOAc 3:1) should show a new, less polar spot. LC-MS must confirm the [M+H]+ corresponding to the monotosylate.
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Step 3: Ring Closure. Expose the monotosylated intermediate to a strong base (e.g., Potassium tert-butoxide or Butyllithium) in THF[4]. The alkoxide attacks the tosylate-bearing carbon via an Sₙ2 mechanism, forming the strained 4-membered ring.
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Validation: ¹H NMR is critical here. The oxetane protons typically appear as two distinct doublets (AB system) between 4.5 and 5.0 ppm due to the diastereotopic nature of the ring protons relative to the C3 substituents.
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Protocol 2: Chemoselective Saponification (Preparation for Amide Coupling)
To utilize Methyl (3-phenyloxetan-3-yl)acetate in API synthesis, the methyl ester must be hydrolyzed to the free acid. Expert Insight: Oxetanes are highly susceptible to ring-opening under strong acidic conditions. Standard HCl workups will destroy the scaffold.
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Step 1: Reaction Setup. Dissolve Methyl (3-phenyloxetan-3-yl)acetate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).
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Step 2: Base Addition. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion. Stir at room temperature for 2-4 hours.
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Step 3: Monitoring. Monitor the reaction via LC-MS.
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Self-Validating Checkpoint: In ¹H NMR, the sharp singlet at ~3.6 ppm (corresponding to the -OCH₃ group) must completely disappear.
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Step 4: Controlled Workup (Critical). Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0°C. Do not use HCl. Carefully adjust the pH to ~4.0 using a 10% aqueous Citric Acid solution .
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Step 5: Extraction. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-(3-phenyloxetan-3-yl)acetic acid.
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Validation: Post-workup ¹H NMR must retain the oxetane AB doublets (~4.5-5.0 ppm). If these signals are replaced by multiplets in the 3.5-4.0 ppm range, acid-catalyzed ring opening to a diol has occurred, indicating the acidification was too harsh.
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References
- Guidechem. "1393576-01-6 - Sale from Quality Suppliers." Guidechem Chemical Database.
- Benchchem. "Ethyl 2-phenyloxetane-2-carboxylate | CAS 1821361-17-4." Benchchem Product Catalog.
- Thieme Connect. "Oxetanes and Oxetan-3-ones." Science of Synthesis.
- Google Patents. "US11420935B2 - Bicyclic compounds." United States Patent and Trademark Office.
